molecular formula C18H23NO3 B14381191 2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione CAS No. 88124-97-4

2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14381191
CAS No.: 88124-97-4
M. Wt: 301.4 g/mol
InChI Key: GDWVNIVQOVDBBC-UHFFFAOYSA-N
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Description

2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an oxirane ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 3,3-dimethyloxirane with a suitable precursor to introduce the oxirane ring. This is followed by the formation of the isoindole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include diols, hydrocarbon derivatives, and substituted isoindole compounds.

Scientific Research Applications

2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an oxirane ring and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88124-97-4

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

2-[5-(3,3-dimethyloxiran-2-yl)-3-methylpentyl]isoindole-1,3-dione

InChI

InChI=1S/C18H23NO3/c1-12(8-9-15-18(2,3)22-15)10-11-19-16(20)13-6-4-5-7-14(13)17(19)21/h4-7,12,15H,8-11H2,1-3H3

InChI Key

GDWVNIVQOVDBBC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1C(O1)(C)C)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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